molecular formula C13H20N2O B1302025 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine CAS No. 387358-44-3

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

Cat. No.: B1302025
CAS No.: 387358-44-3
M. Wt: 220.31 g/mol
InChI Key: QXJOLMXARSDYNA-UHFFFAOYSA-N
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Description

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is a chemical compound with the molecular formula C13H20N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an amino and methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(2-Amino-3-methoxyphenyl)ethylamine. This can be achieved through the reduction of the corresponding nitro compound or via a direct amination reaction.

    Cyclization: The intermediate is then subjected to cyclization with a suitable reagent, such as 1,4-dibromobutane, under basic conditions to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or sulfonates under basic or acidic conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of pyrrolidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

  • 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
  • 1-(2-Amino-3-methoxyphenyl)pyrrolidine

Uniqueness: 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

2-methoxy-6-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJOLMXARSDYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370692
Record name 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-44-3
Record name 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(2-pyrrolidin-1-ylethyl)aniline
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